molecular formula C18H22FN3O3 B2470465 N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2197679-53-9

N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No. B2470465
CAS RN: 2197679-53-9
M. Wt: 347.39
InChI Key: OARQZBMDOXIDGW-UHFFFAOYSA-N
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Description

N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide, also known as FEBP, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as diazepanones, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide is not fully understood, but studies suggest that it may act by modulating the activity of various signaling pathways involved in cell growth and survival. It has been found to inhibit the activity of the Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide has also been found to activate the p38 MAPK pathway, which is involved in the regulation of inflammation and cell death.
Biochemical and Physiological Effects:
N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide has been found to possess a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, studies have shown that N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide can induce autophagy, a process by which cells recycle damaged or unwanted components. N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide has also been found to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins.

Advantages and Limitations for Lab Experiments

N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide has several advantages as a tool compound for laboratory experiments. It is relatively easy to synthesize and has been extensively characterized in terms of its chemical and physical properties. However, N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide also has some limitations, particularly in terms of its solubility and stability. It is also relatively expensive compared to other tool compounds.

Future Directions

There are several potential future directions for research on N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide. One area of interest is the development of more potent and selective analogs of N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide for use as anticancer agents. Another area of interest is the investigation of the potential role of N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide in the regulation of autophagy and proteasome activity. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide and its potential therapeutic applications in other areas of medicine.

Synthesis Methods

The synthesis of N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-fluorobenzoic acid, which is then converted into the corresponding acid chloride. This is then reacted with 1,4-diazepan-1-amine to form the intermediate compound. Finally, the intermediate is reacted with propargyl acrylate to yield N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide.

Scientific Research Applications

N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess potent anticancer activity, with studies showing that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide has also been found to possess anti-inflammatory properties, with studies showing that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

N-[3-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-2-16(23)20-9-8-17(24)21-10-5-11-22(13-12-21)18(25)14-6-3-4-7-15(14)19/h2-4,6-7H,1,5,8-13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARQZBMDOXIDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl)-3-oxopropyl)acrylamide

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